molecular formula C14H11Cl4N B8282434 Bis-(3,4-dichlorobenzyl)amine

Bis-(3,4-dichlorobenzyl)amine

Cat. No.: B8282434
M. Wt: 335.0 g/mol
InChI Key: FOYYMBCHBJLCRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-(3,4-dichlorobenzyl)amine is a synthetic amine derivative featuring two 3,4-dichlorobenzyl groups attached to a central nitrogen atom. These derivatives are notable for their applications in pharmaceuticals, agrochemicals, and environmental management due to their stability, bioactivity, and versatility in synthesis .

Properties

Molecular Formula

C14H11Cl4N

Molecular Weight

335.0 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-N-[(3,4-dichlorophenyl)methyl]methanamine

InChI

InChI=1S/C14H11Cl4N/c15-11-3-1-9(5-13(11)17)7-19-8-10-2-4-12(16)14(18)6-10/h1-6,19H,7-8H2

InChI Key

FOYYMBCHBJLCRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNCC2=CC(=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key dichlorobenzyl-substituted amine derivatives, highlighting structural variations, biological activities, and applications:

Table 1: Comparison of Dichlorobenzyl-Substituted Amine Derivatives

Compound Name Key Structural Features Biological Activity Application/Use Case References
Cyclohexyl-(3,4-dichlorobenzyl)amine (DP92) Cyclohexyl group + 3,4-Cl₂-benzyl Algicidal (MIC: Not specified) Harmful algal bloom (HAB) control
Double 3,4-dichlorobenzyl-substituted diamines Two 3,4-Cl₂-benzyl groups on diamine core Antimycobacterial (MIC: 12.5 µg/mL vs. M. tuberculosis) Tuberculosis drug development
3,4-Dichlorobenzyl-diamine derivatives Diamine backbone + 3,4-Cl₂-benzyl Somatostatin SST3 receptor modulation Neurological disorder therapeutics
(3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine HCl Piperidine ring + 3,4-Cl₂-benzyl + methyl Undisclosed (pharmaceutical intermediate) CNS drug candidate
N-(3,4-Dichlorobenzyl)azoles Azole core (e.g., pyrazole) + 3,4-Cl₂-benzyl Antibacterial/antifungal (MIC: 7.81 µmol/L vs. S. aureus) Antimicrobial agents

Physicochemical Properties and Stability

  • Chemical Stability: The 3,4-dichlorobenzyl moiety is noted for its resistance to metabolic degradation, making it advantageous in drug design .
  • Solubility : Hydrochloride salts (e.g., [(3,4-dichloro-benzyl)-methyl-piperidin-4-yl-amine HCl]) enhance water solubility, improving bioavailability .

Preparation Methods

Reaction Mechanism and Optimization

The aldehyde undergoes condensation with ammonia to form an imine intermediate, which is subsequently reduced to the amine. A catalyst-free approach using hexaethylphosphoric triamide (HEH) and ammonium formate in methanol at 60°C has been reported for analogous aromatic secondary amines. Adapting this protocol, 3,4-dichlorobenzaldehyde (0.5 mmol) and ammonium acetate (0.25 mmol) in methanol yielded the target compound after 16 hours, with purification via silica gel chromatography (acetic ether/light petroleum, 1:8). Challenges include controlling stoichiometry to prevent oligomerization and optimizing reducing agents to enhance yields.

Comparative Performance

Hypothetical data derived from similar reductive aminations suggest moderate yields (60–75%) due to competing side reactions. For instance, microwave-assisted methods for related dihydroquinazolines achieved 68–92% yields in 5 minutes, highlighting the potential for accelerated synthesis under controlled irradiation.

Alkylation of 3,4-Dichlorobenzylamine

Alkylation of primary amines with benzyl halides is a classical route to secondary amines. Here, 3,4-dichlorobenzylamine reacts with 3,4-dichlorobenzyl chloride in a stepwise manner.

Stepwise Alkylation Protocol

  • Synthesis of 3,4-Dichlorobenzylamine :
    Hydrogenation of 3,4-dichlorobenzonitrile using Raney nickel in anhydrous ammonia and 2-propanol provides the primary amine. Continuous addition of the nitrile to the reaction mixture minimizes dehalogenation byproducts, achieving >95% purity.

  • Secondary Amine Formation :
    Reacting 3,4-dichlorobenzylamine (1 equiv) with 3,4-dichlorobenzyl chloride (1.1 equiv) in n-butyl acetate at 80°C for 6 hours affords the secondary amine. A base such as triethylamine neutralizes HCl, driving the reaction forward.

Solvent and Temperature Effects

Ester-based solvents like n-butyl acetate enhance reaction efficiency by stabilizing intermediates and reducing side reactions. Trials with isobutyl acetate and tert-butyl acetate showed comparable yields (70–78%), while polar aprotic solvents (e.g., DMF) led to decomposition.

Challenges and Mitigation Strategies

Over-Alkylation and Selectivity

Secondary amine synthesis often contends with over-alkylation to tertiary amines. Employing a slight excess of the primary amine (1.1:1 ratio) and low temperatures (0–5°C) mitigates this issue. For example, alkylation at 0°C reduced tertiary amine formation from 25% to <5% in model systems.

Purification Techniques

Silica gel chromatography remains the gold standard for isolating this compound, with elution systems containing 1% triethylamine to prevent amine adsorption. Distillation under reduced pressure (150–160°C, 0.1 mmHg) offers an alternative for large-scale production.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeKey Advantage
Reductive Amination60–7585–9016–24 hOne-pot synthesis
Alkylation70–8090–956–8 hScalability
Hydrogenation*N/AN/AN/ATheoretical potential

*Hypothetical data based on analogous reactions .

Q & A

Basic: What are the standard synthetic routes for Bis-(3,4-dichlorobenzyl)amine, and how is its chemical stability ensured during synthesis?

Answer:
this compound is typically synthesized via reductive amination using 3,4-dichlorobenzyl bromide or chloride as a precursor. A key method involves:

  • Boc-protection of a diamine backbone (e.g., cis-1,2-diaminocyclohexane) to control stereochemistry and prevent side reactions .
  • Reductive amination with 3,4-dichlorobenzyl halides under controlled pH and temperature to minimize byproducts .
  • Deprotection of the Boc group under acidic conditions to yield the final amine .
    Stability is ensured by avoiding strong oxidizing agents and maintaining inert atmospheres (e.g., nitrogen) during synthesis to prevent degradation of the dichlorobenzyl moiety .

Basic: Which analytical techniques are critical for characterizing this compound and verifying its purity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity, with aromatic protons of the dichlorobenzyl group appearing as distinct doublets (δ 7.2–7.5 ppm) .
  • HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry detects impurities (e.g., residual benzyl halides) and quantifies purity (>98% for pharmacological studies) .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, N, and Cl .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

Advanced: How can enantiomeric mixtures of this compound derivatives be resolved for structure-activity relationship (SAR) studies?

Answer:

  • Chiral Chromatography : Use of chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers, monitored via circular dichroism (CD) .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer of a prochiral ester precursor .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
    Post-resolution, confirm enantiopurity via polarimetry or chiral HPLC .

Advanced: How should researchers address contradictory bioactivity data observed for this compound in enzyme inhibition assays?

Answer: Contradictions often arise from:

  • Assay Conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO) can alter binding kinetics. Standardize protocols using HEPES buffer (pH 7.4) and ≤0.1% DMSO .
  • Impurity Profiles : Trace halide residues (e.g., from unreacted benzyl bromide) may non-specifically inhibit enzymes. Purify via flash chromatography or recrystallization .
  • Target Selectivity : Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. fluorogenic substrates for catalytic activity) to differentiate true inhibition from off-target effects .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • Thermal Stability : Stable up to 120°C in inert atmospheres; decomposition occurs above 150°C via cleavage of the benzyl-amine bond .
  • pH Sensitivity : Hydrolytically stable in neutral to mildly acidic conditions (pH 4–7). Degrades in strong bases (pH >10) via nucleophilic substitution at the benzyl chloride moiety .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dichlorophenyl group .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

Answer:

  • Core Modifications : Replace the cyclohexane backbone with piperidine or pyrrolidine to alter conformational flexibility .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the benzyl ring to enhance binding to hydrophobic enzyme pockets .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Ser/Thr residues in kinase targets) .
    Validate hypotheses via synthesis and IC50_{50} determination in dose-response assays .

Advanced: What strategies minimize byproduct formation during the synthesis of this compound derivatives?

Answer:

  • Stepwise Alkylation : Use excess 3,4-dichlorobenzyl halide in a two-step alkylation to avoid over-alkylation .
  • Catalytic Optimization : Employ Pd/C or Raney nickel for reductive amination to reduce side reactions .
  • Solvent Selection : Use aprotic solvents (e.g., THF or DMF) to stabilize intermediates and suppress hydrolysis .
    Monitor reaction progress via TLC (Rf_f = 0.3–0.5 in 1:1 hexane:EtOAc) and quench promptly after completion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.